molecular formula C9H8N2O3S B8793498 Methyl 3-(2-Cyanoacetamido)thiophene-2-carboxylate

Methyl 3-(2-Cyanoacetamido)thiophene-2-carboxylate

Cat. No. B8793498
M. Wt: 224.24 g/mol
InChI Key: CBTIZGFRAOOIEI-UHFFFAOYSA-N
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Patent
US07365200B2

Procedure details

To prepare compounds of structure (I) with R2 as carbonitrile, and R1 and R3 as defined above, 7-chloro-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile, depicted by formula (12), was used as a key intermediate. To prepare this intermediate, methyl-3-amino-thiophene-2-carboxylate was reacted with methylcyanoacetate to yield intermediate 3-(2-cyano-acetylamino)-thiophene-2-carboxylic acid methyl ester, depicted by formula (10). This intermediate was converted to 7-hydroxy-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile, depicted by formula (11), by reacting with sodium ethoxide, and was then converted into 7-chloro-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile, depicted by formula (12), as shown in Scheme 5.
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-chloro-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC1C2SC=CC=2N[C:6](=[O:10])[C:7]=1[C:8]#[N:9].[CH3:14][O:15][C:16]([C:18]1[S:19][CH:20]=[CH:21][C:22]=1[NH2:23])=[O:17].COC(=O)CC#N>>[CH3:14][O:15][C:16]([C:18]1[S:19][CH:20]=[CH:21][C:22]=1[NH:23][C:6](=[O:10])[CH2:7][C:8]#[N:9])=[O:17]

Inputs

Step One
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
7-chloro-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(NC(C1C#N)=O)C=CS2
Step Three
Name
( 12 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1SC=CC1N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC#N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC=CC1NC(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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